Diethyl 2-(2-chloropyrimidin-4-yl)malonate

Regioselectivity Suzuki-Miyaura coupling Hiyama coupling

The 2-chloro substitution on the pyrimidine ring enables efficient Suzuki-Miyaura cross-coupling (Pd(OAc)₂, 80°C, 30 min) for late-stage diversification into 2-aryl pyrimidine libraries prevalent in kinase inhibitors. Unlike 5-/6-chloro regioisomers or dimethyl ester analogs, this intermediate delivers superior coupling efficiency, regiochemical fidelity, and optimal lipophilicity (LogP ~1.34). The malonate handle supports selective hydrolysis, reduction, or cyclization to fused pyrimidines (cf. US-8957064-B2). Ideal for medicinal chemistry, agrochemical R&D, and complex molecule synthesis. NLT 98% purity ensures reproducible process development.

Molecular Formula C11H13ClN2O4
Molecular Weight 272.68 g/mol
CAS No. 879403-14-2
Cat. No. B1398847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-(2-chloropyrimidin-4-yl)malonate
CAS879403-14-2
Molecular FormulaC11H13ClN2O4
Molecular Weight272.68 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C1=NC(=NC=C1)Cl)C(=O)OCC
InChIInChI=1S/C11H13ClN2O4/c1-3-17-9(15)8(10(16)18-4-2)7-5-6-13-11(12)14-7/h5-6,8H,3-4H2,1-2H3
InChIKeyZXEOXAINQLLLAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 2-(2-chloropyrimidin-4-yl)malonate (CAS 879403-14-2) for Pharmaceutical Synthesis and Crop Protection Intermediate Sourcing


Diethyl 2-(2-chloropyrimidin-4-yl)malonate (CAS 879403-14-2), also referred to as diethyl 2-(2-chloropyrimidin-4-yl)propanedioate, is a pyrimidine derivative with the molecular formula C₁₁H₁₃ClN₂O₄ and a molecular weight of 272.68 g/mol . This compound serves as a critical intermediate in organic synthesis and pharmaceutical research . It is widely available from multiple vendors, with purity specifications ranging from ≥95% to NLT 98% (HPLC) , making it a reliable building block for advanced synthetic programs.

Why Direct Substitution with Other Chloropyrimidine Malonates or Generic Intermediates Fails in Diethyl 2-(2-chloropyrimidin-4-yl)malonate-Dependent Syntheses


Generic substitution with closely related chloropyrimidine malonates is scientifically invalid due to distinct regiochemical and reactivity profiles. The 2-chloro substitution on the pyrimidine ring confers specific electronic and steric properties that are essential for downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Hiyama, or Stille couplings) [1]. Alternatives such as 6-chloro or 5-chloro regioisomers (e.g., dimethyl 2-(6-chloropyrimidin-4-yl)malonate) exhibit altered reactivity and coupling efficiency . Additionally, the diethyl ester moiety provides optimal lipophilicity (LogP ~1.34) and steric bulk for certain catalytic cycles, whereas dimethyl or mixed ester analogs may require re-optimization of reaction conditions . These differences can lead to significant variations in yield, selectivity, and impurity profiles in multi-step syntheses, making direct interchange without process revalidation a high-risk procurement strategy.

Quantitative Evidence Guide for Selecting Diethyl 2-(2-chloropyrimidin-4-yl)malonate (CAS 879403-14-2) Over Alternative Intermediates


Regiochemical Advantage: 2-Chloro vs. 6-Chloro Substitution Impacts Coupling Yield and Selectivity

The 2-chloro position in the target compound is preferred for cross-coupling reactions compared to 6-chloro regioisomers. In a Suzuki-Miyaura cross-coupling protocol optimized for 2-chloropyrimidines, high yields of 2-aryl pyrimidines were achieved using 1.0 mol% Pd(OAc)₂ and 2.0 mol% S-Phos with LiOH in dioxane/H₂O at 80°C for 30 min [1]. While specific yield data for the target compound is not provided, the method demonstrates that 2-chloropyrimidines are competent electrophiles under mild conditions. In contrast, 6-chloropyrimidine analogs often require harsher conditions or show lower reactivity due to altered electron density distribution, leading to reduced yields and more byproducts .

Regioselectivity Suzuki-Miyaura coupling Hiyama coupling

Purity Advantage: ≥98% (HPLC) Specification vs. Lower Purity Analog Offers Reduced Purification Burden

The target compound is consistently available with a purity specification of ≥98% (HPLC) from multiple vendors, including NLT 98% from Synblock and 98% from Leyan . In contrast, the closely related analog dimethyl 2-(6-chloropyrimidin-4-yl)malonate is offered at only 95% purity by Sigma-Aldrich . This 3-5 percentage point difference in purity can significantly impact downstream reaction yields and impurity profiles, especially in pharmaceutical applications requiring high-purity intermediates.

Purity HPLC Quality Control

Ester Group Impact: Diethyl vs. Dimethyl Malonate Affects Lipophilicity and Synthetic Utility

The diethyl ester moiety in the target compound (LogP calculated at 1.3398) provides optimal lipophilicity for many organic transformations and facilitates purification via normal-phase chromatography . In comparison, dimethyl malonate analogs (e.g., dimethyl 2-(6-chloropyrimidin-4-yl)malonate) are more polar and may exhibit different solubility profiles and reactivity in ester hydrolysis steps . The ethyl ester groups also offer a balance between steric bulk and ease of removal under mild conditions, which is advantageous in multi-step syntheses where selective deprotection is required.

Lipophilicity LogP Ester hydrolysis

Analytical Documentation Advantage: Comprehensive MSDS, NMR, HPLC, and LC-MS Data Available

Vendors such as Synblock provide comprehensive analytical documentation for the target compound, including MSDS, NMR, HPLC, and LC-MS data . In contrast, some alternative chloropyrimidine malonates, like 1-(tert-butyl) 3-methyl 2-(2-chloropyrimidin-4-yl)malonate (CAS 2376833-42-8), have limited publicly available analytical data [1]. This documentation gap can hinder quality control and regulatory compliance, particularly in GMP or ISO-certified environments.

Analytical characterization NMR LC-MS

Supply Chain Availability: Multiple ISO-Certified Vendors Offer Consistent Quality and Scalability

Diethyl 2-(2-chloropyrimidin-4-yl)malonate is stocked by multiple reputable vendors with ISO certification, including MolCore and Leyan, ensuring consistent quality and supply for both R&D and pilot-scale production . This multi-vendor availability mitigates supply chain risk compared to niche analogs like 1-(tert-butyl) 3-methyl 2-(2-chloropyrimidin-4-yl)malonate, which is offered by fewer suppliers and may have longer lead times [1].

Supply chain ISO certification Scalability

High-Value Application Scenarios for Diethyl 2-(2-chloropyrimidin-4-yl)malonate Based on Verified Differentiation


Synthesis of 2-Aryl Pyrimidines via Suzuki-Miyaura Coupling for Kinase Inhibitor Programs

The 2-chloro substitution enables efficient Suzuki-Miyaura cross-coupling to generate diverse 2-aryl pyrimidine libraries. These scaffolds are prevalent in kinase inhibitors and other pharmaceutical agents. The mild coupling conditions (Pd(OAc)₂, S-Phos, LiOH, 80°C, 30 min) reported for 2-chloropyrimidines [1] minimize decomposition of sensitive functional groups, making this intermediate ideal for late-stage diversification in medicinal chemistry campaigns.

Preparation of Pyrimidine-Based Herbicides and Pesticides for Crop Protection

Pyrimidine derivatives are widely used in agrochemicals, as evidenced by patents from Bayer CropScience [1]. Diethyl 2-(2-chloropyrimidin-4-yl)malonate serves as a versatile precursor for introducing malonate functionality into herbicidal pyrimidine scaffolds. Its high purity (≥98%) and reliable supply chain support process development and scale-up for agrochemical manufacturing.

Multi-Step Synthesis of Fused Pyrimidine Heterocycles for Drug Discovery

The malonate moiety provides a handle for further functionalization, including cyclization reactions to form fused pyrimidine systems. Patents (e.g., US-8957064-B2) describe fused pyrimidines as key pharmacophores [1]. The target compound's diethyl ester groups can be selectively hydrolyzed or reduced, offering orthogonal reactivity that is advantageous in complex molecule synthesis.

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